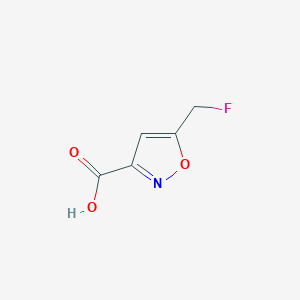

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid

Übersicht

Beschreibung

5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated compound with the CAS Number: 145441-16-3 . It has a molecular weight of 145.09 and its IUPAC name is 5-(fluoromethyl)-3-isoxazolecarboxylic acid . The compound is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It appears as a powder and has a melting point of 142-144 degrees Celsius .

Synthesis Analysis

The synthesis of fluorinated compounds like 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid has been a topic of interest in recent years . Fluorination and fluoroalkylation are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds, respectively . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid include a molecular weight of 145.09, a melting point of 142-144 degrees Celsius, and it appears as a powder .

Wissenschaftliche Forschungsanwendungen

Biorefinery Research and Hydrophobic Analog Derivatives

5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, serves as a renewable chemical intermediate in biorefinery research for fuels, chemicals, and materials. However, HMF’s hydrophilicity and poor stability hinder its economic viability. Hydrophobic analogs of HMF offer promising alternatives. Some notable derivatives include:

- Partially Oxidized or Reduced Derivatives : 2,5-diformylfuran (DFF) and 5-methylfurfural (5MF) are also interesting hydrophobic analogs of HMF .

Antitumor Activity

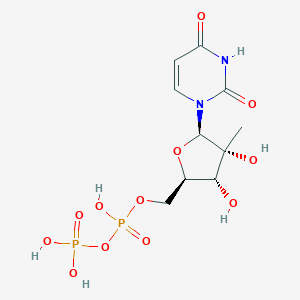

Derivatives of 5-fluorouracil (5-FU) have been synthesized, and some exhibit antitumor activity against tumor cell lines both in vitro and in vivo. However, it’s essential to balance efficacy with potential toxicities .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that fluorinated compounds like 5-fluorouracil (5-fu) have a significant impact on non-coding rnas, which play a crucial role in the response of patients to 5-fu . These transcripts can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Mode of Action

Fluorinated compounds like 5-fu are known to cause dna damage due to misincorporation of dutp, which is highly dependent on the levels of the pyrophosphatase dutpase . This process eventually leads to DNA strand breaks and cell death .

Biochemical Pathways

Non-coding rnas can affect cell response to 5-fu by modulating multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades .

Pharmacokinetics

It is known that the oral absorption of 5-fu is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .

Result of Action

It is known that 5-fu and its metabolites inhibit dna synthesis through inhibition of thymidylate synthetase . This leads to the misincorporation of fluoronucleotides into RNA and DNA, disrupting normal RNA processing and function .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Eigenschaften

IUPAC Name |

5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUKMWOGVJZCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438807 | |

| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid | |

CAS RN |

145441-16-3 | |

| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)

![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)